1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester
Description
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester is a nitrogen-containing heterocyclic compound featuring a strained three-membered aziridine ring. The molecule includes three ethyl ester groups and an acetyl substituent, which contribute to its unique physicochemical properties.
Key structural attributes:
- Aziridine core: A strained three-membered ring with one nitrogen atom, enhancing reactivity compared to larger heterocycles.
- Ester groups: Three ethyl ester moieties, increasing lipophilicity and influencing solubility.
Properties
CAS No. |
650607-59-3 |
|---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
triethyl 3-acetylaziridine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C13H19NO7/c1-5-19-10(16)13(11(17)20-6-2)9(8(4)15)14(13)12(18)21-7-3/h9H,5-7H2,1-4H3 |
InChI Key |
OZQNCSJULOIOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(N1C(=O)OCC)C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester typically involves the reaction of aziridine derivatives with carboxylic acid esters under specific conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which are reacted with acetic anhydride and triethylamine to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the high ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with aziridines include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino alcohols, while oxidation can yield aziridine N-oxides .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has potential as a building block in the synthesis of pharmaceutical intermediates. Its unique structure allows for the modification of biological activity in drug candidates.
- Research indicates that compounds with aziridine rings can exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents.
- Plasticizers :
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the synthesis of novel polymers with specific mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
- It serves as a cross-linking agent in the production of advanced materials used in coatings and adhesives, enhancing their performance characteristics .
- Biodegradable Plastics :
Environmental Science Applications
- Bioremediation :
- The aziridine structure may allow for interactions with various pollutants, suggesting potential use in bioremediation processes where it could help degrade harmful substances in contaminated environments.
- Studies are ongoing to evaluate its efficacy in breaking down persistent organic pollutants (POPs) when used in conjunction with microbial consortia .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Pharmaceutical | Demonstrated effectiveness against certain bacterial strains, suggesting potential for antibiotic development. |
| Polymer Modification Research | Materials Science | Showed improved mechanical properties in polymer blends when incorporating the compound as a plasticizer. |
| Environmental Impact Assessment | Environmental Science | Evaluated degradation rates of the compound in soil samples; results indicated promising biocompatibility and breakdown under microbial action. |
Mechanism of Action
The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets often include thiol groups on proteins, which can result in the alkylation and subsequent inhibition of protein function .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity : The aziridine ring in the target compound confers higher reactivity than citrate or ethane-based triesters, making it suitable for ring-opening reactions in drug synthesis .
- Solubility : Ethyl esters enhance solubility in organic solvents compared to benzyl or hexyl analogs .
- Thermal Stability : Linear triesters (e.g., ethanetricarboxylate) may exhibit better thermal stability than strained aziridine derivatives .
Biological Activity
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester (CAS Number: 650607-59-3) is a synthetic compound with potential applications in various fields, including medicine and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic uses.
- Molecular Formula : C13H19NO7
- Molecular Weight : 301.29 g/mol
- LogP : 0.219 (indicates moderate lipophilicity)
- PSA (Polar Surface Area) : 98.98 Ų
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that aziridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. Specific experiments have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Effects : Some studies indicate that aziridine derivatives possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : Research has indicated that certain aziridine compounds can act as enzyme inhibitors, affecting pathways critical for cellular metabolism. This could have implications for drug development targeting metabolic diseases .
Case Studies
-
Case Study on Anticancer Properties :
- A study conducted on a series of aziridine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, with IC50 values in the low micromolar range.
-
Antimicrobial Activity Evaluation :
- In vitro tests revealed that the triethyl ester demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Research Findings Summary
Q & A
Q. What are the optimal synthetic routes for 1,2,2-aziridinetricarboxylic acid, 3-acetyl-, triethyl ester, and what intermediates are critical for yield optimization?
Methodological Answer: The synthesis of aziridine-derived esters typically involves multi-step reactions, including aziridine ring formation, acetylation, and esterification. For analogous compounds (e.g., triethyl citrate derivatives), esterification of carboxylic acid precursors with ethanol under acid catalysis (e.g., H₂SO₄) is common, followed by purification via vacuum distillation or column chromatography . Critical intermediates include the aziridine tricarboxylic acid precursor and its acetylated form. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to avoid ring-opening side reactions, which are common in strained aziridine systems .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the ester groups, acetyl substitution, and aziridine ring integrity. For example, the ethyl ester protons typically appear as quartets (δ ~4.1–4.3 ppm), while acetyl protons resonate as singlets (δ ~2.1–2.3 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water gradient elution . Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (e.g., [M+H]⁺ ion).
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, humidity)?
Methodological Answer: Stability studies should include accelerated degradation testing under stress conditions (e.g., 40°C/75% RH for 4 weeks). Hydrolysis of ester groups is a key degradation pathway, so pH-controlled environments (neutral to slightly acidic) are optimal. Storage in amber glass containers under inert gas (N₂/Ar) at –20°C minimizes ester hydrolysis and aziridine ring oxidation . Regular monitoring via TLC or HPLC detects degradation products like free carboxylic acids .
Q. Which solvents and reaction conditions are compatible with this compound for use in downstream reactions?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) are suitable for reactions requiring aziridine ring stability, while protic solvents (e.g., methanol, ethanol) may promote hydrolysis. For nucleophilic substitutions at the aziridine nitrogen, anhydrous conditions and bases like triethylamine or DBU are recommended to prevent ring-opening . Compatibility with oxidizing/reducing agents must be tested empirically due to the aziridine’s sensitivity .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?
Methodological Answer: Establish a standardized protocol with strict control over reaction parameters (e.g., stirring rate, temperature ramp, reagent stoichiometry). Inter-laboratory validation should include round-robin testing, with shared reference samples analyzed via NMR and HPLC. Statistical tools (e.g., RSD ≤5% for yield and purity) ensure consistency .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved for this compound?
Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, coupling between aziridine protons and adjacent carboxyethyl groups may cause splitting anomalies. Computational modeling (DFT or MD simulations) can predict stable conformers and validate spectral assignments . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What mechanistic insights explain the compound’s biological activity in antimicrobial assays, and how can structure-activity relationships (SAR) be optimized?
Methodological Answer: SAR studies require systematic modification of substituents (e.g., replacing acetyl with other acyl groups or varying ester chain lengths). Biological activity assays (e.g., MIC against S. aureus or C. albicans) should follow CLSI guidelines . Mechanistic studies might involve molecular docking to assess interactions with bacterial enzymes (e.g., dihydrofolate reductase) or membrane disruption assays using fluorescent probes .
Q. What strategies mitigate toxicity risks associated with aziridine derivatives in in vivo studies?
Methodological Answer: Aziridines are electrophilic and may alkylate biomolecules. Toxicity profiling (e.g., acute oral toxicity in rodents, LD₅₀ determination) is critical . Prodrug strategies (e.g., masking the aziridine nitrogen with enzymatically cleavable groups) can reduce off-target effects. In vitro cytotoxicity assays (MTT or LDH release) using hepatocyte or renal cell lines guide safe dosing ranges .
Q. How can researchers design kinetic studies to evaluate the compound’s reactivity in ring-opening polymerization or crosslinking applications?
Methodological Answer: Monitor reaction kinetics via real-time FTIR or Raman spectroscopy to track aziridine ring-opening (e.g., loss of C-N-C bending vibrations at ~900 cm⁻¹). For polymerization, gel permeation chromatography (GPC) determines molecular weight distributions. Activation energy calculations (Arrhenius plots) under varying temperatures quantify reactivity .
Q. What analytical workflows resolve batch-to-batch variability in industrial-scale synthesis of this compound?
Methodological Answer: Implement Quality-by-Design (QbD) principles, identifying critical process parameters (CPPs) via Design of Experiments (DoE). Multivariate analysis (e.g., PCA or PLS) correlates raw material quality, reaction time, and purification steps with final product consistency . Continuous manufacturing with in-line PAT tools (e.g., NIR spectroscopy) ensures real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
